molecular formula C27H29N3O3 B251200 4-ethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

4-ethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No.: B251200
M. Wt: 443.5 g/mol
InChI Key: MPQAVIRHGSOSIV-UHFFFAOYSA-N
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Description

4-ethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core with ethoxy and piperazinyl substituents, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The synthesis begins with the preparation of 4-(2-methylbenzoyl)piperazine. This can be achieved by reacting 2-methylbenzoic acid with piperazine under appropriate conditions, such as heating in the presence of a dehydrating agent like thionyl chloride.

  • Coupling with 4-Ethoxybenzoic Acid: : The next step involves coupling the piperazine intermediate with 4-ethoxybenzoic acid. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

  • Purification: : The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may convert carbonyl groups to alcohols.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (for halogenation) or nitrating agents (for nitration).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas for chlorination, concentrated nitric acid for nitration.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-ethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has several scientific research applications:

  • Medicinal Chemistry: : This compound may serve as a lead molecule for developing new drugs, particularly those targeting central nervous system disorders due to its piperazine moiety.

  • Biological Studies: : It can be used in studies investigating receptor-ligand interactions, enzyme inhibition, and other biochemical pathways.

  • Materials Science: : The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

  • Pharmacology: : Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses and safety profile.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide depends on its interaction with biological targets. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The benzamide core may also interact with specific enzymes or proteins, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-N-{4-[4-(benzoyl)piperazin-1-YL]phenyl}benzamide: Lacks the 2-methyl group, which may affect its biological activity and chemical properties.

    4-Methoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide: The methoxy group may alter its reactivity and interaction with biological targets.

    4-Ethoxy-N-{4-[4-(2-chlorobenzoyl)piperazin-1-YL]phenyl}benzamide:

Uniqueness

4-ethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the 2-methylbenzoyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C27H29N3O3/c1-3-33-24-14-8-21(9-15-24)26(31)28-22-10-12-23(13-11-22)29-16-18-30(19-17-29)27(32)25-7-5-4-6-20(25)2/h4-15H,3,16-19H2,1-2H3,(H,28,31)

InChI Key

MPQAVIRHGSOSIV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C

Origin of Product

United States

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